![molecular formula C9H10Cl2N2O3S B4945544 2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B4945544.png)
2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide is an organic compound characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide typically involves the reaction of 3,4-dichlorophenylsulfonyl chloride with methylamine, followed by the addition of acetamide. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,4-Dichlorophenyl)phenylsulfonyl chloride]
- 2-[(3,4-Dichlorophenyl)phenylsulfonyl]acetamide
Uniqueness
2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-13(5-9(12)14)17(15,16)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQRGQFIVNQHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
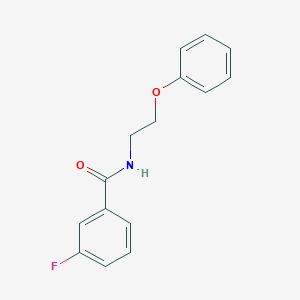
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B4945467.png)

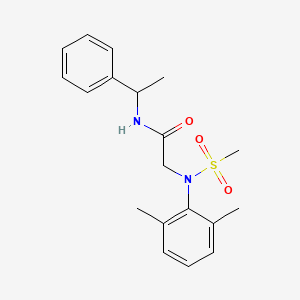
![1-[3-[(6-chloro-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride](/img/structure/B4945489.png)
![2-[(1,3-benzodioxol-5-ylamino)methylene]-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4945495.png)
![4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE](/img/structure/B4945511.png)
![2-({[(10Z)-8,8-Dimethyl-2,9-dioxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-10-ylidene]methyl}amino)benzoic acid](/img/structure/B4945516.png)
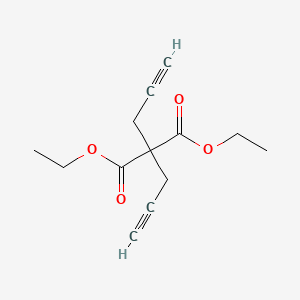
![N-[4-[2-[3,5-dimethyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-morpholin-4-ylacetamide](/img/structure/B4945532.png)
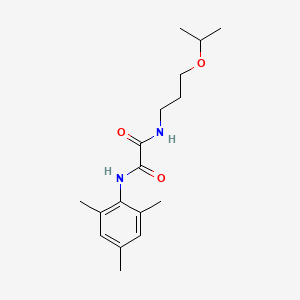
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4945550.png)
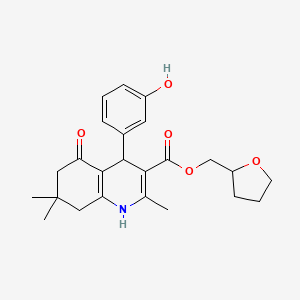
![2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide](/img/structure/B4945555.png)
